Dynasore

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dynasore es un inhibidor de molécula pequeña que se dirige a la actividad GTPasa de la dinamina, una proteína esencial para la fisión de membrana durante la endocitosis mediada por clatrina en células eucariotas . Al inhibir la dinamina, this compound bloquea efectivamente la endocitosis, lo que lo convierte en una herramienta valiosa para estudiar los procesos celulares que dependen de esta vía .

Aplicaciones Científicas De Investigación

Cell Biology Studies

- Endocytosis Inhibition : Dynasore is widely used to study the mechanisms of endocytosis. It has been shown to inhibit the uptake of various ligands, including transferrin, by blocking dynamin's function in multiple cell types .

- Membrane Dynamics : The compound serves as a tool to investigate membrane dynamics and the role of dynamin in cellular processes such as cytokinesis and synaptic vesicle recycling .

Therapeutic Research

- Ocular Health : Recent studies indicate that this compound protects corneal epithelial cells from oxidative stress, suggesting potential applications in treating dry eye conditions . In vitro experiments demonstrated that this compound reduced cell death and inflammasome activation under hyperosmolar stress conditions .

- Cancer Research : this compound has been explored for its protective effects against oxidative damage in cancer models. It has shown promise in reducing neoplastic lesions in animal models, indicating its potential as a therapeutic agent against certain cancers .

Protective Effects Against Oxidative Stress

A study published in the International Journal of Molecular Sciences demonstrated that this compound significantly reduced cell death in corneal epithelial cells subjected to oxidative stress induced by tert-butyl hydroperoxide (tBHP). The results indicated that treatment with 40 µM this compound led to a marked decrease in caspase-3 activation and improved cell viability compared to untreated controls .

| Treatment Condition | Cell Viability (%) | Caspase-3 Activation (Relative Units) |

|---|---|---|

| Control | 85 ± 5 | 1.0 |

| tBHP | 30 ± 4 | 3.5 |

| tBHP + this compound | 70 ± 6 | 1.5 |

Inhibition of Endocytosis

In another study investigating the role of dynamin in clathrin-mediated endocytosis, this compound was found to effectively inhibit transferrin uptake, with an IC50 value around 15 µM under optimal conditions . This inhibition was confirmed across various cell types, reinforcing the compound's utility as a research tool.

Mecanismo De Acción

Dynasore ejerce sus efectos inhibiendo la actividad GTPasa de la dinamina . La dinamina es responsable de la constricción y fisión de las vesículas recubiertas de clatrina de la membrana plasmática. Al bloquear esta actividad, this compound previene la formación de estas vesículas, inhibiendo así la endocitosis . Además, se ha demostrado que this compound interrumpe la organización de los balsas lipídicas y reduce el colesterol lábil en la membrana plasmática .

Análisis Bioquímico

Biochemical Properties

Dynasore is a GTPase inhibitor that rapidly and reversibly inhibits dynamin activity, which prevents endocytosis . Dynamin is a GTPase protein that is essential for membrane fission during clathrin-mediated endocytosis in eukaryotic cells .

Cellular Effects

This compound has been found to suppress cell proliferation, migration, and invasion . It also induces G0/G1 arrest of osteosarcoma (OS) cells .

Molecular Mechanism

This compound inhibits the GTPase activity of dynamin, blocking constriction and fission . It represses the expression of CCND1, CDK4, p-Rb, and MMP-2 .

Dosage Effects in Animal Models

In animal models, this compound has been found to repress tumorigenesis of OS . Specific dosage effects are not mentioned in the current sources.

Métodos De Preparación

Dynasore se puede sintetizar a través de una serie de reacciones químicas. Un método común implica la aminación reductora de la estructura central del indol con decilamina utilizando borohidruro de sodio como agente reductor . Este método permite la producción de this compound en un entorno de laboratorio. Los métodos de producción industrial pueden involucrar rutas sintéticas similares pero optimizadas para la producción a gran escala.

Análisis De Reacciones Químicas

Dynasore principalmente experimenta reacciones que involucran su interacción con la dinamina. Inhibe la actividad GTPasa de la dinamina uniéndose a su sitio activo, previniendo la hidrólisis de GTP . Esta inhibición bloquea la formación de vesículas recubiertas de clatrina, interrumpiendo así la endocitosis . This compound no experimenta reacciones significativas de oxidación, reducción o sustitución en condiciones fisiológicas normales.

Comparación Con Compuestos Similares

Dynasore es uno de varios inhibidores de la dinamina. Los compuestos similares incluyen:

Dynole-2-24: Otro inhibidor de la dinamina con una estructura química y un mecanismo de acción diferentes.

Compuestos Dyngo: Estos son análogos de this compound con mayor potencia y menor citotoxicidad.

Dynazos: Análogos conmutables de luz de this compound que permiten el control de la endocitosis con luz.

En comparación con estos compuestos, this compound es único en su capacidad de inhibir rápida y reversiblemente la actividad de la dinamina, lo que lo convierte en una herramienta versátil para estudiar los procesos dependientes de la dinamina .

Actividad Biológica

Dynasore is a small molecule that serves as a non-competitive reversible inhibitor of dynamin GTPase activity, specifically targeting dynamin 1, dynamin 2, and Drp1 (the mitochondrial dynamin). It was discovered through a high-throughput screening of approximately 16,000 compounds aimed at identifying inhibitors of dynamin GTPase activity. This compound has significant implications in cellular biology, particularly in the processes of endocytosis and cholesterol homeostasis.

This compound exerts its biological effects primarily by inhibiting the GTPase activity of dynamin, which is crucial for membrane fission during clathrin-mediated endocytosis. The inhibition occurs rapidly (within seconds) and can be reversed by washout, making this compound a valuable tool for studying dynamin-dependent processes in various cell types.

Key Findings:

- Endocytosis Inhibition : this compound blocks both the transition from partially formed clathrin-coated pits to fully formed pits and the subsequent formation of endocytic vesicles. This action effectively halts the internalization of various receptors and ligands in cells .

- Cholesterol Regulation : Beyond its role as a dynamin inhibitor, this compound has been shown to influence cholesterol dynamics within cellular membranes. It reduces labile cholesterol levels and disrupts lipid raft organization in a manner independent of dynamin activity .

- Actin Dynamics : this compound also affects the cytoskeletal architecture by destabilizing F-actin structures, which can alter cell shape and motility .

Table 1: Summary of this compound's Biological Effects

Case Study Insights

- Parkinson's Disease : In animal models, this compound has been shown to attenuate motor symptoms, suggesting potential therapeutic applications for neurodegenerative diseases where dynamin plays a role in synaptic function and neuronal survival .

- Alzheimer's Disease : In cellular models, treatment with this compound resulted in reduced tau protein aggregation, which is critical as tau pathology is a hallmark of Alzheimer's disease. This highlights this compound's potential utility in studying tau dynamics and developing treatments for Alzheimer's .

Propiedades

Número CAS |

304448-55-3 |

|---|---|

Fórmula molecular |

C18H14N2O4 |

Peso molecular |

322.3 g/mol |

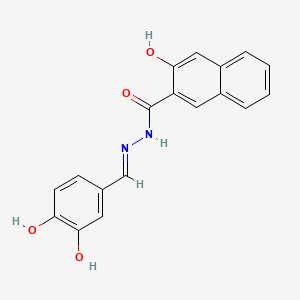

Nombre IUPAC |

N-[(Z)-(3,4-dihydroxyphenyl)methylideneamino]-3-hydroxynaphthalene-2-carboxamide |

InChI |

InChI=1S/C18H14N2O4/c21-15-6-5-11(7-17(15)23)10-19-20-18(24)14-8-12-3-1-2-4-13(12)9-16(14)22/h1-10,21-23H,(H,20,24)/b19-10- |

Clave InChI |

SYNDQCRDGGCQRZ-GRSHGNNSSA-N |

SMILES |

C1=CC=C2C=C(C(=CC2=C1)C(=O)NN=CC3=CC(=C(C=C3)O)O)O |

SMILES isomérico |

C1=CC=C2C=C(C(=CC2=C1)C(=O)N/N=C\C3=CC(=C(C=C3)O)O)O |

SMILES canónico |

C1=CC=C2C=C(C(=CC2=C1)C(=O)NN=CC3=CC(=C(C=C3)O)O)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Dynasore. |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.